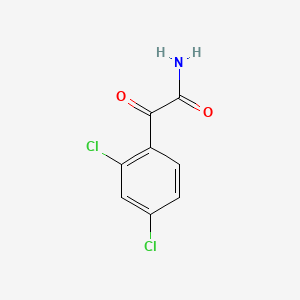

2-(2,4-Dichlorophenyl)-2-oxoacetamide

Description

Contextualization within Organic Amide Chemistry

Organic amides are fundamental building blocks in chemistry and biology, forming the backbone of proteins and playing crucial roles in various metabolic pathways. Within this vast family, α-ketoamides such as 2-(2,4-Dichlorophenyl)-2-oxoacetamide represent a specialized subgroup with unique electronic and steric properties. The presence of the α-keto group significantly influences the reactivity of the adjacent amide, making these compounds valuable intermediates in organic synthesis. nih.gov

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound and related α-ketoamides in contemporary science lies primarily in their potential as therapeutic agents. The α-ketoamide moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.org This versatility has led to the investigation of α-ketoamide derivatives for a wide range of applications.

Research has shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticonvulsant properties. For instance, certain derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways, potentially offering new avenues for the treatment of inflammatory diseases. Similarly, other analogues have demonstrated efficacy in preclinical models of epilepsy, suggesting a role in the development of novel antiepileptic drugs.

The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors within the body. The dichlorophenyl group, in particular, can engage in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, which can enhance binding affinity and selectivity for the target protein.

Overview of Current Research Trajectories

Current research involving this compound is largely focused on the design and synthesis of novel derivatives with improved pharmacological profiles. Medicinal chemists are exploring modifications to both the dichlorophenyl ring and the acetamide (B32628) portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

A key research trajectory involves the use of this compound as a scaffold for developing inhibitors of specific enzymes, such as proteases and kinases, which are implicated in various diseases. The electrophilic nature of the α-keto group makes it an attractive "warhead" for covalent inhibitors, which can form a stable bond with a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition.

Furthermore, there is a growing interest in understanding the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can gain insights into the key molecular features required for therapeutic efficacy. These studies are often aided by computational modeling and molecular docking techniques to predict how these molecules interact with their biological targets at the atomic level. The exploration of new synthetic methodologies to access these compounds more efficiently and with greater structural diversity also remains an active area of investigation.

Detailed Research Findings

While specific research solely on this compound is limited, extensive studies on its derivatives have provided valuable insights into its potential applications.

| Derivative Class | Investigated Biological Activity | Key Findings | Potential Therapeutic Area |

|---|---|---|---|

| Quinazolinone-substituted acetamides | Anticonvulsant | Demonstrated significant anticonvulsant effects in animal models of seizures. | Epilepsy |

| Pyrazolyl-substituted oxoacetamides | Anti-inflammatory | Showed potent anti-inflammatory properties by inhibiting pro-inflammatory mediators. | Inflammatory Disorders |

| General α-ketoamides | Antiviral | Inhibited viral proteases, showing potential against viruses like Dengue. nih.gov | Infectious Diseases |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for its development as a potential drug candidate.

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl2NO2 |

| Molecular Weight | 218.04 g/mol |

| Appearance | Solid (Predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water (Predicted) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93842-98-9 |

|---|---|

Molecular Formula |

C8H5Cl2NO2 |

Molecular Weight |

218.03 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-2-oxoacetamide |

InChI |

InChI=1S/C8H5Cl2NO2/c9-4-1-2-5(6(10)3-4)7(12)8(11)13/h1-3H,(H2,11,13) |

InChI Key |

KZURMKZAGBRHQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(2,4-Dichlorophenyl)-2-oxoacetamide and its Derivatives

Traditional synthetic approaches to this compound and its derivatives often rely on well-understood reaction mechanisms, utilizing readily available starting materials. These routes provide a reliable foundation for accessing this class of compounds.

The synthesis of the target compound and its derivatives fundamentally begins with precursors containing the 2,4-dichlorophenyl moiety. A common and crucial starting material is 2,4-dichlorophenol (B122985). This compound serves as a cornerstone for building more complex structures. For instance, it can be used to synthesize 2,4-dichlorophenoxyacetic acid through condensation with haloacetates or chloroacetic acid. google.comgoogle.com One patented method involves the condensation of 2,4-dichlorophenol with a haloacetate in the presence of an anhydrous carbonate weak base and a catalyst, followed by hydrolysis and acidification to yield 2,4-dichlorophenoxyacetic acid. google.com This acid, or its corresponding amide, 2,4-dichlorophenoxyacetic acid amide, can then be further functionalized. mdpi.com

Another key precursor is 1,3-dichlorobenzene, which can be converted to 2,4-dichloroacetophenone. This intermediate can then undergo further reactions to introduce the oxoacetamide group. The synthesis of related acetamide (B32628) derivatives often starts from aromatic amines, such as 2,4-dichloroaniline, which are reacted with chloroacetyl chloride to form the corresponding chloroacetamide. researchgate.netresearchgate.net

A specific example involves the synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, which is achieved through the condensation of 2,4-dichlorophenoxyacetic acid amide with chloral (B1216628) hydrate. mdpi.com This demonstrates the strategic use of functionalized amides as direct precursors to more complex derivatives.

Table 1: Key Precursors and Starting Materials

| Precursor/Starting Material | Resulting Intermediate/Product | Reference |

| 2,4-Dichlorophenol | 2,4-Dichlorophenoxyacetic acid | google.comgoogle.com |

| 2,4-Dichloroaniline | N-(2,4-dichlorophenyl)-2-chloroacetamide | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid amide | 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | mdpi.com |

| 1,3-Dichlorobenzene | 2,4-Dichloroacetophenone | General Knowledge |

Condensation reactions are central to the formation of the amide bond in 2-oxoacetamide (B1243867) structures. Traditionally, α-ketoamides are prepared by the condensation of α-keto acids or their corresponding acyl halides with nitrogen-containing reagents like amines. rsc.org A versatile one-pot method for synthesizing amides involves the activation of carboxylic acids with thionyl chloride (SOCl₂) before the addition of an amine. rsc.org This approach is efficient for creating secondary and tertiary amides and proceeds with good yields, even with sterically hindered amines. rsc.org

Aminolysis, the cleavage of a bond by an amine, is another critical transformation. For instance, the synthesis of N-substituted derivatives can be achieved through the aminolysis of an activated ester or acyl chloride. Research into the aminolysis of related complex molecules, such as N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo-ylmethylamine, demonstrates the utility of this reaction for introducing various amine-containing fragments into a molecule. researchgate.net The regiochemistry of such reactions is a key consideration and is often investigated using advanced NMR techniques. researchgate.net

In the synthesis of more complex derivatives, an isothiocyanate intermediate, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide, can be formed and subsequently reacted with various aromatic amines. mdpi.com This addition reaction is a form of aminolysis of the isothiocyanate group and results in the formation of thiourea-containing acetamides in good yields (58–72%). mdpi.com

The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. jchps.com This technology is particularly effective for reactions that are slow under thermal conditions.

In the context of amide synthesis, microwave assistance has been successfully applied. For example, the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which involves cyclization steps, is significantly accelerated under microwave irradiation. wjarr.com Similarly, the synthesis of 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives showed higher yields and faster reaction rates under microwave irradiation compared to conventional heating. jchps.com The rapid heating provided by microwaves can efficiently remove byproducts like water, driving equilibrium-limited reactions, such as the formation of oxazolidines from β-amino alcohols and carbonyl compounds, toward the desired product. semanticscholar.org

While direct examples for the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the successful application in the synthesis of related carboxamides and heterocyclic structures strongly suggests its strategic value. nih.gov The chemoselective synthesis of 4-arylazo-5-hydroxy-benzamide derivatives from 3-oxo-2-arylhydrazonopropanals and acetoacetanilide (B1666496) was achieved with high yield (95%) under microwave irradiation, whereas conventional heating produced a mixture of products. nih.gov This highlights the potential of microwaves to enhance not only speed but also selectivity in the synthesis of complex amides.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of MWI | Reference |

| Thiazolidinone Synthesis | Lower yield, longer time | Higher yield (e.g., 72% vs 69%), shorter time | Increased rate and yield | jchps.com |

| Benzamide Synthesis | 84% yield with 10% byproduct | 95% yield, chemoselective | Enhanced selectivity and yield | nih.gov |

| Oxazolidine Synthesis | Requires acid catalyst, long reflux | Rapid heating, efficient water removal | Shorter reaction time, higher efficiency | semanticscholar.org |

Novel Synthetic Paradigms

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, often minimizing the use of harsh reagents, metal catalysts, and volatile solvents.

The formation of α-ketoamides through decarboxylative coupling represents a significant step forward in synthetic methodology. These strategies often avoid the need for transition-metal catalysts and harsh oxidants, which are common in traditional methods. rsc.org An environmentally benign electrochemical strategy has been developed for the synthesis of α-ketoamides via the decarboxylative coupling of α-keto acids with isocyanides and water. rsc.orgrsc.orgresearchgate.net This method operates at room temperature under constant current electrolysis, using electrons as a traceless reagent, and avoids the use of external oxidants. rsc.org

This electrochemical approach demonstrates broad applicability, allowing for the rapid construction of a variety of α-ketoamides. rsc.orgrsc.org Mechanistic studies suggest that water not only acts as a reactant to form the amide but also facilitates the electrochemical process. rsc.orgrsc.org This represents an efficient and green protocol for accessing α-ketoamides, which are valuable structural motifs in pharmaceuticals and versatile building blocks in organic synthesis. acs.org

Thiocyanate (B1210189) salts, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, serve as versatile reagents in organic synthesis. They can be used to introduce the thiocyanate group, which can then be transformed into other functionalities. organic-chemistry.org In one synthetic route for a derivative of the target compound, KSCN is used to convert a chloro-derivative into an isothiocyanate intermediate. mdpi.com This intermediate is then reacted with an amine to form the final product. mdpi.com

More broadly, thiocyanate-mediated reactions are used for the synthesis of aryl thiocyanates from arylboronic acids, catalyzed by copper acetate, or through the thiocyanation of aromatic compounds using ammonium thiocyanate in combination with other reagents. organic-chemistry.org While not a direct method for amide bond formation, the use of thiocyanate salts provides a strategic pathway to functionalized intermediates that can readily undergo amidation or aminolysis, showcasing an alternative approach to constructing complex amide-containing molecules. mdpi.com Furthermore, metal-free methods for synthesizing thioamides using isothiocyanates have been developed, employing a Brønsted superacid to facilitate a Friedel–Crafts arylation, which can be performed rapidly and without solvents. rsc.org

Derivatization and Analogous Compound Synthesis

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of more complex molecules. Through targeted derivatization and structural modifications, chemists can explore structure-activity relationships and develop new chemical entities with potential applications in various fields, including drug discovery.

Introduction of Varied Substituents and Structural Modifications

The core structure of this compound can be extensively modified to produce a library of analogous compounds. These modifications often involve reactions at the acetamide nitrogen or the incorporation of the 2,4-dichlorophenyl moiety into larger heterocyclic systems. This strategic derivatization is a key process in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.

Research has demonstrated the synthesis of numerous derivatives where the fundamental 2,4-dichlorophenyl group is retained while being integrated into more elaborate molecular architectures. For instance, this moiety has been successfully incorporated into complex structures containing pyrazole (B372694), pyrimidine (B1678525), and imidazo[1,2-a]pyrimidine (B1208166) rings. One notable example is the synthesis of 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), a compound developed for its potential anti-inflammatory properties. researchgate.net In this case, the 2,4-dichlorophenyl group is attached to a pyrazole ring, which itself is further substituted.

Another synthetic avenue involves the alkylation of related acetamide structures. For example, structural analogues of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have been synthesized through alkylation with various chloroacetamides. acs.org Furthermore, the 2,4-dichlorophenyl group is a key feature in some selective CB2 receptor agonists, such as 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, highlighting its importance in the development of targeted therapeutics. researchgate.net

The following table summarizes examples of structural modifications built upon the 2,4-dichlorophenyl scaffold.

| Base Scaffold | Modification Type | Resulting Compound/Derivative Class | Reference |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl) | Incorporation into a pyrazole ring system and N-substitution | 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) | researchgate.net |

| N-[(2,4-Dichlorophenyl)methyl]acetamide | Alkylation and incorporation into a quinazoline (B50416) system | 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | acs.org |

| (2,4-Dichlorophenyl)amine | Incorporation into a pyrimidine carboxamide structure | 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | researchgate.net |

| 2-(2,4-Dichlorophenyl)acetamide | N-substitution with an acetylphenyl group | N-(2-acetylphenyl)-2-(2,4-dichlorophenyl)acetamide | libretexts.org |

| 2,4-Dichlorophenyl group | Incorporation into a 1,2,4-oxadiazole (B8745197) ring | 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole | organic-chemistry.org |

Regioselective Functionalization and its Implications

Regioselective functionalization refers to the controlled addition of chemical groups to specific positions on a molecule. For the this compound, regioselectivity is primarily concerned with further substitution on the dichlorophenyl ring. The directing effects of the existing substituents—the two chlorine atoms and the oxoacetamide group—govern the position of any subsequent reaction.

The chlorine atoms are deactivating but ortho-, para-directing for electrophilic aromatic substitution. The oxoacetamide group is a meta-directing deactivator. The combined influence of these groups makes further electrophilic substitution on the aromatic ring challenging. However, under specific conditions, functionalization at the C3, C5, or C6 positions is conceivable. The precise outcome would depend on the reaction conditions and the nature of the electrophile.

A more common approach for regioselective functionalization involves directed ortho-metalation. In this strategy, a strong base like an organolithium reagent can selectively remove a proton from a position ortho to a directing group. For the 2,4-dichlorophenyl moiety, lithiation could potentially occur at the C3 or C5 positions. Subsequent reaction with an electrophile would then introduce a new substituent at that specific site. The ability to control the position of new functional groups is critical, as different regioisomers of a compound can have vastly different chemical properties and biological activities.

Chemical Reactivity and Transformative Processes

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the α-keto group, the amide group, and the activated dichlorophenyl ring. Each of these sites can participate in specific chemical transformations.

Oxidation Reactions of the Oxoacetamide Moiety

The more synthetically relevant transformations often involve the oxidation of precursors to form the α-keto amide. General methods for the direct α-oxidation of amides, particularly α-aryl amides, can be considered a form of benzylic oxidation and are used to synthesize α-keto amides. acs.org Reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be employed for such transformations. thieme-connect.com Copper-catalyzed reactions have also been developed for the efficient synthesis of α-ketoamides from various starting materials, including ethylarenes and amines. researchgate.net

Reduction Processes and Conditions

The oxoacetamide moiety contains two reducible functional groups: a ketone and an amide. The differing reactivity of these groups allows for selective reduction based on the choice of reducing agent.

A mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is capable of selectively reducing the ketone to a secondary alcohol without affecting the more stable amide group. rsc.orgmasterorganicchemistry.com This reaction would transform this compound into 2-(2,4-Dichlorophenyl)-2-hydroxyacetamide.

In contrast, a much stronger reducing agent is required to reduce the amide functionality. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce both ketones and amides. libretexts.org Treatment of this compound with LiAlH₄ would likely result in the reduction of both the ketone and the amide, yielding 2-(2,4-Dichlorophenyl)ethan-1,2-diamine after a complete reduction of both carbonyls.

The following table outlines the expected products from the reduction of this compound under different conditions.

| Reducing Agent | Targeted Functional Group(s) | Expected Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 2-(2,4-Dichlorophenyl)-2-hydroxyacetamide | rsc.orgmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Amide | 2-(2,4-Dichlorophenyl)ethan-1,2-diamine (or intermediate amino alcohol) | libretexts.org |

Nucleophilic Substitution Reactions on the Dichlorophenyl Moiety

The dichlorophenyl moiety can undergo nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces one of the chlorine atoms. This reaction is typically difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orgwikipedia.org

In this compound, the oxoacetamide substituent is electron-withdrawing. This group activates both the chlorine atom at the C2 position (ortho) and the chlorine atom at the C4 position (para) towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

The presence of the electron-withdrawing oxoacetamide group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Both the ortho and para positions allow for this stabilization. Consequently, reaction with a strong nucleophile (e.g., an alkoxide or an amine) under appropriate conditions (often elevated temperatures) could lead to the substitution of either the C2 or C4 chlorine atom, potentially yielding a mixture of products. The regiochemical outcome can be influenced by steric factors and the specific reaction conditions employed.

Cyclization Reactions and Heterocyclic Ring Formation

The strategic placement of electrophilic and nucleophilic centers within this compound makes it an ideal building block for the construction of diverse heterocyclic frameworks. The carbonyl group is susceptible to nucleophilic attack, while the adjacent methylene (B1212753) group can be activated under various conditions. Furthermore, the amide moiety can participate directly in ring-closing reactions.

Synthesis of Pyrazole Derivatives

The reaction of α-keto compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. While direct experimental data for the reaction of this compound with hydrazine is not extensively detailed in publicly available literature, the general reactivity of α-oxoacetamides suggests a plausible pathway. The initial condensation would likely occur between the ketone carbonyl of the oxoacetamide and one of the nitrogen atoms of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen onto the amide carbonyl, followed by dehydration, would lead to the formation of a pyrazol-3(2H)-one ring system.

A notable example demonstrating the utility of a similar structural motif is the synthesis of 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide. This compound, which features the 2-oxoacetamide moiety attached to a pre-formed pyrazole ring, underscores the compatibility of this functional group within complex heterocyclic structures.

Formation of Thiazole (B1198619) Rings

The Hantzsch thiazole synthesis, a well-established method, typically involves the reaction of an α-haloketone with a thioamide. While this compound itself is not an α-haloketone, it can be readily converted into one by halogenation of the α-carbon. The resulting α-halo-2-(2,4-dichlorophenyl)-2-oxoacetamide would then be a prime candidate for reaction with thioamides, such as thiourea (B124793), to yield aminothiazole derivatives.

Alternatively, the direct reaction of this compound with a sulfurizing agent like Lawesson's reagent could potentially convert the ketone to a thioketone, which could then undergo further reactions to form a thiazole ring.

Construction of Imidazole (B134444) Scaffolds

The synthesis of imidazole derivatives from α-dicarbonyl compounds or their equivalents is a common strategy. For instance, the reaction of an α-keto-aldehyde with an aldehyde and ammonia (B1221849) (the Debus synthesis) is a classic approach. In the context of this compound, it can be envisioned that under appropriate conditions, it could react with a source of ammonia and an aldehyde to form a substituted imidazole.

Furthermore, literature describes the synthesis of imidazole derivatives from precursors like 2,4,ω-trichloroacetophenone, which bears a structural resemblance to a halogenated form of the target compound. The reaction of this trichloroacetophenone with imidazole results in N-alkylation, followed by reduction to yield a 1-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole derivative. This highlights the reactivity of the α-position and its suitability for forming bonds with nitrogen nucleophiles, a key step in imidazole synthesis.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the general class of reagents required.

| Heterocyclic Ring | General Reagent Class | Plausible Intermediate |

| Pyrazole | Hydrazine derivatives | Hydrazone |

| Thiazole | Thioamides (after α-halogenation) | α-haloketone |

| Imidazole | Ammonia and an aldehyde | Imine/enamine |

It is important to note that while the fundamental principles of organic chemistry support these synthetic pathways, specific experimental conditions, such as the choice of solvent, temperature, and catalyst, would need to be optimized to achieve the desired heterocyclic products in good yields. The diverse reactivity of this compound positions it as a significant starting material for the generation of a library of heterocyclic compounds with potential applications in various fields of chemical science.

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by observing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify the number of chemically distinct protons (hydrogen atoms), their electronic environment, and their proximity to other protons. The spectrum would be expected to show signals for the aromatic protons on the dichlorophenyl ring and the protons of the amide (-NH₂) group. The chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) of these signals would provide conclusive evidence for the compound's structure.

¹³C NMR: This analysis would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the two carbonyl carbons (keto and amide), the carbons of the dichlorophenyl ring, and any other carbon atoms.

No experimental ¹H or ¹³C NMR data for 2-(2,4-Dichlorophenyl)-2-oxoacetamide has been reported in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amide.

C=O stretching of the ketone and amide carbonyl groups.

C-Cl stretching from the dichlorinated benzene (B151609) ring.

Aromatic C=C and C-H stretching and bending vibrations.

Specific vibrational frequencies (in cm⁻¹) for these functional groups in this compound are not available in published reports.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

MS: This would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight of approximately 218.04 g/mol . acs.org The fragmentation pattern observed in the mass spectrum would offer further structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula (C₈H₅Cl₂NO₂).

Published experimental mass spectra or HRMS data for this specific compound were not found.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify individual components of a mixture. For a purified sample of this compound, GC-MS would provide its retention time and a mass spectrum that could be used for identification, potentially by comparison to a library of known compounds. No studies utilizing GC-MS for the analysis of this compound were identified.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide unambiguous data on:

The exact atomic coordinates and bond lengths.

Bond angles and torsion angles, defining the molecular conformation.

The crystal packing and intermolecular interactions, such as hydrogen bonding.

A search of crystallographic databases and the scientific literature did not yield any results for single-crystal X-ray diffraction studies performed on this compound.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions, C-H⋯π Interactions)

A definitive analysis of the intermolecular and intramolecular interactions within the crystal lattice of this compound would require single-crystal X-ray diffraction data. Such an analysis would typically identify and quantify various non-covalent interactions that stabilize the crystal packing.

Hydrogen Bonding: The primary amide group (-CONH2) in the molecule is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). It would be expected to form intermolecular hydrogen bonds, potentially creating dimers or extended chains. For instance, in related acetamide (B32628) structures, molecules are often linked into chains through N—H⋯O hydrogen bonds. The specific bond lengths, angles, and symmetry of these interactions would be crucial for understanding the supramolecular architecture.

π-π Interactions: The presence of the dichlorophenyl ring suggests the possibility of π-π stacking interactions between adjacent molecules. The analysis would determine the centroid-to-centroid distance and the slip angle between parallel or offset aromatic rings.

C-H⋯π Interactions: Interactions between C-H bonds and the π-system of the aromatic ring are also plausible. A crystallographic study would identify the specific hydrogen atoms and the regions of the π-cloud involved, along with their geometric parameters.

Without experimental data, a detailed and accurate description of these interactions for this compound cannot be provided.

Conformational Analysis and Dihedral Angles

The conformation of this compound, particularly the orientation of the oxoacetamide group relative to the dichlorophenyl ring, is a key structural feature. This is defined by specific dihedral angles.

A conformational analysis would report the key torsion angles obtained from the crystal structure. For example, the dihedral angle between the plane of the dichlorophenyl ring and the plane of the oxoacetamide group would be a critical parameter. In similar structures, significant twisting between aromatic rings and adjacent amide groups is often observed due to steric hindrance. For example, in a related compound, 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the dichlorophenyl ring is twisted by 72.4 (1)° from that of the thiazole (B1198619) ring. nih.gov Such a value for the title compound would indicate a non-planar conformation.

A data table presenting the key dihedral angles would be a standard feature of such a study.

| Dihedral Angle | **Value (°) ** | |---|---| | C(ar)-C(ar)-C(=O)-C(=O) | Data not available | | C(ar)-C(=O)-C(=O)-N | Data not available | | C(=O)-C(=O)-N-H | Data not available | This table is for illustrative purposes only, as experimental data is not available.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The analysis generates a three-dimensional surface around a molecule, colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

For this compound, the fingerprint plot would be expected to show significant contributions from H⋯H, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts. The precise percentages of each interaction would provide a quantitative understanding of the packing forces. For instance, in a study of a different dichlorophenyl-containing compound, the percentage contributions to the Hirshfeld surface were H⋯H (33.1%), C⋯H/H⋯C (22.5%), Cl⋯H/H⋯Cl (14.1%), O⋯H/H⋯O (11.9%), and N⋯H/H⋯N (9.7%). nih.gov Similar detailed analysis for the title compound is contingent on the availability of its crystallographic data.

| Interaction Type | Percentage Contribution (%) |

| H⋯H | Data not available |

| O⋯H/H⋯O | Data not available |

| Cl⋯H/H⋯Cl | Data not available |

| C⋯H/H⋯C | Data not available |

| Other | Data not available |

| This table is for illustrative purposes only, as experimental data is not available. |

Exploration of Biological Activities and Molecular Mechanisms in Vitro Focus

Antimicrobial Efficacy Investigations

While direct and extensive studies on the antimicrobial spectrum of 2-(2,4-Dichlorophenyl)-2-oxoacetamide are not prominently detailed in the available literature, the analysis of structurally related compounds provides a basis for understanding its potential activity. The core chemical structure is a known feature in various compounds investigated for antimicrobial properties.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Antifungal Activity Evaluations

Similar to its antibacterial potential, the antifungal activity of this compound is inferred from studies on related structures. Various acetamide (B32628) and thiazolidinone derivatives have been synthesized and evaluated as potential antifungal agents, showing that the core structure can serve as a promising scaffold for designing new fungicidal compounds. researchgate.net For example, studies on quinazoline (B50416) derivatives featuring a dichlorophenylacetamido group have shown activity against pathogenic fungi like Cryptococcus neoformans. nih.gov These findings underscore the potential of the dichlorophenyl moiety in conferring antifungal properties.

Structure-Activity Relationships (SAR) in Antimicrobial Contexts

Structure-activity relationship (SAR) studies provide crucial insights into how a molecule's chemical structure influences its biological activity. For antimicrobial agents related to this compound, several key principles have been established:

Aryl Substitution : The nature and position of substituents on the phenyl ring are paramount. SAR analyses of related N-phenylacetamide and thiazole (B1198619) compounds reveal that electron-withdrawing groups, such as the chloro substituents present in the subject compound, are often responsible for enhanced antibacterial activity. frontiersin.orgnih.gov Specifically, the 3,4-dichloro substitution pattern has been noted for its synergy in improving potency in some drug discovery efforts. nih.gov

Acetamide Linker : The acetamide portion of the molecule is also significant. In studies comparing different chemical linkers, acetamide derivatives often show improved potency over other functional groups, highlighting the importance of this specific linkage for biological activity. nih.gov

These general SAR principles suggest that the 2,4-dichloro substitution on the phenyl ring of this compound is a critical feature for its potential antimicrobial effects.

Anti-inflammatory Response Modulation

Significant research has been conducted on a derivative of this compound, known as CDMPO [2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide], which shares the core 2,4-dichlorophenyl and oxoacetamide structures. Studies on CDMPO in lipopolysaccharide (LPS)-stimulated microglial cells provide a strong indication of the anti-inflammatory potential of this chemical family. nih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Proinflammatory Cytokines, Prostaglandin (B15479496) E2)

In vitro studies using LPS-stimulated primary microglia and BV2 cells have demonstrated that the derivative CDMPO can significantly attenuate the production of key inflammatory mediators. nih.gov

Nitric Oxide (NO) : CDMPO markedly reduces the production of nitric oxide (NO), a critical signaling molecule and mediator in inflammatory processes. nih.gov This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov

Proinflammatory Cytokines : The release of proinflammatory cytokines by activated microglial cells was also significantly inhibited by CDMPO. nih.gov

Prostaglandin E2 (PGE2) : CDMPO treatment effectively suppresses the production of Prostaglandin E2 (PGE2), a key lipid mediator of inflammation, by inhibiting the expression of cyclooxygenase-2 (COX-2). nih.gov

These findings indicate that compounds based on the this compound scaffold can potently inhibit the production of multiple critical inflammatory molecules. nih.gov

Interactive Data Table: Effect of CDMPO on Inflammatory Mediators (Note: Data is for the derivative CDMPO)

| Inflammatory Mediator | Effect of CDMPO Treatment | Associated Enzyme |

| Nitric Oxide (NO) | Significantly Attenuated | Inducible Nitric Oxide Synthase (iNOS) |

| Proinflammatory Cytokines | Significantly Inhibited | - |

| Prostaglandin E2 (PGE2) | Significantly Inhibited | Cyclooxygenase-2 (COX-2) |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, p38 Mitogen-Activated Protein Kinase)

The anti-inflammatory effects of the derivative CDMPO are rooted in its ability to modulate key intracellular signaling pathways that regulate the inflammatory response. nih.gov

NF-κB Pathway : Mechanistic studies have shown that CDMPO attenuates the LPS-induced activation of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous proinflammatory genes, including iNOS and COX-2. The inhibition of NF-κB activation is a crucial mechanism for its anti-inflammatory effects. nih.govbiomolther.org

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound CDMPO was also found to reduce the phosphorylation of p38 MAPK in LPS-stimulated BV2 cells. nih.gov The p38 MAPK pathway is another critical signaling cascade involved in the production of inflammatory cytokines and mediators. nih.govnih.gov By inhibiting the phosphorylation and thus the activation of p38, CDMPO can effectively downregulate the inflammatory response. nih.gov

The dual inhibition of both the NF-κB and p38 MAPK signaling pathways by a compound sharing the this compound core highlights a potent and multi-faceted mechanism for controlling inflammation at the molecular level. nih.gov

Enzyme Inhibition Studies (e.g., COX-I/II)

While direct enzymatic inhibition assays on this compound are not extensively detailed in publicly available literature, research on structurally related compounds provides insight into its potential anti-inflammatory mechanisms. The 2,4-dichlorophenyl moiety is a key feature in several molecules investigated for anti-inflammatory properties, including potential inhibition of cyclooxygenase (COX) enzymes. mdpi.com COX-1 and COX-2 are the primary enzymes in the prostaglandin biosynthesis pathway, which are key mediators of inflammation. nih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, whereas undesirable side effects are often linked to the inhibition of the constitutively expressed COX-1. nih.govbrieflands.com

Derivatives containing the 2,4-dichlorophenoxy group have been identified as potential COX-2 inhibitors. mdpi.com For instance, a complex derivative, 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), which incorporates both the 2,4-dichlorophenyl and 2-oxoacetamide (B1243867) structures, was found to significantly suppress the expression of COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This suggests that the core scaffold may contribute to the modulation of inflammatory pathways involving COX-2. Furthermore, in silico molecular docking studies on a series of novel acetamide derivatives bearing a 2,4-dichlorophenoxy group predicted a strong ability to bind to and inhibit the COX-2 enzyme, superior to that of 2,4-dichlorophenoxyacetic acid itself. mdpi.com

| Compound Class/Derivative | Target | Observed Effect | Reference |

|---|---|---|---|

| CDMPO (contains 2,4-dichlorophenyl and 2-oxoacetamide moieties) | COX-2 Expression | Significantly suppressed expression in LPS-stimulated BV2 cells. | nih.gov |

| 2-(2,4-dichlorophenoxy)-N-(...thioureido)ethyl)acetamides | COX-2 Enzyme (in silico) | Molecular docking predicted strong binding and inhibitory potential. | mdpi.com |

SAR Analyses for Anti-inflammatory Potency

Structure-activity relationship (SAR) analyses for this compound specifically are not well-documented. However, broader SAR studies of selective COX-2 inhibitors and related anti-inflammatory compounds highlight key structural features that influence potency and selectivity. nih.gov

For diarylheterocyclic COX-2 inhibitors, a common structural motif involves a central ring system with specific substituents on the two aryl rings. nih.gov One of the aryl rings, often bearing a sulfonyl or sulfonamide group (e.g., -SO2Me or -SO2NH2), interacts with a hydrophilic side pocket in the COX-2 active site, a feature that is key to its selectivity over COX-1. nih.gov The other aryl ring fits into the main hydrophobic channel of the enzyme.

In the context of compounds related to this compound, SAR can be inferred from studies on its analogues. For a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, it was demonstrated through molecular modeling that modifications to the aryl substituent on the thiourea (B124793) fragment significantly altered the predicted binding affinity for the COX-2 enzyme. mdpi.com This indicates that while the 2,4-dichlorophenoxy group serves as a core pharmacophore, substitutions on the N-acetamide portion of the molecule are critical for optimizing the interaction with the biological target. This suggests that the amide nitrogen of this compound is a key position for synthetic modification to explore and enhance anti-inflammatory potency.

Antineoplastic and Cytotoxic Potential

In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., NCI60 panel)

The cytotoxic potential of this compound has been evaluated by the U.S. National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). The compound, identified by the NSC number 146184 , was assessed in the NCI-60 screen, a panel of 60 different human cancer cell lines representing nine distinct cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast). nih.govrevvity.com This screening is a primary method for identifying novel compounds with potential anticancer activity. nih.gov

The results of the five-dose screen are reported as the GI50 value, which represents the molar concentration of the compound required to cause 50% growth inhibition in the cancer cells. Data for NSC 146184 shows modest cytotoxic activity across several cell lines. The compound demonstrated a degree of differential sensitivity, with some cell lines showing greater growth inhibition than others. Below is a table summarizing the GI50 values for a selection of cell lines from the NCI-60 panel, illustrating its activity profile.

| Cancer Type | Cell Line | GI50 (Molar Concentration) |

|---|---|---|

| Leukemia | K-562 | 3.05E-05 |

| Non-Small Cell Lung Cancer | NCI-H460 | 2.71E-05 |

| Colon Cancer | HCT-116 | 2.91E-05 |

| CNS Cancer | SF-295 | 2.83E-05 |

| Melanoma | UACC-62 | 2.93E-05 |

| Ovarian Cancer | OVCAR-3 | 3.51E-05 |

| Renal Cancer | 786-0 | 3.61E-05 |

| Breast Cancer | MCF7 | 3.00E-05 |

Data retrieved from the NCI DTP database for NSC 146184.

Investigations into Potential Mechanisms of Action at the Cellular Level

The precise molecular mechanisms underlying the cytotoxic activity of this compound are not yet fully elucidated. However, based on the general mechanisms of other cytotoxic agents, several potential pathways can be hypothesized. A primary mechanism by which anticancer compounds exert their effects is through the induction of programmed cell death, or apoptosis. nih.gov

Evasion of apoptosis is a hallmark of cancer, and many chemotherapeutic strategies aim to restore this process. nih.gov This can be achieved through the intrinsic or extrinsic apoptotic pathways, which involve the activation of caspases and the regulation by pro- and anti-apoptotic proteins, such as those in the Bcl-2 family. nih.govnih.gov It is plausible that this compound could modulate the balance of these proteins, for instance, by down-regulating anti-apoptotic members like Bcl-2 or Mcl-1, or up-regulating pro-apoptotic members like Bax or Noxa, thereby lowering the threshold for cell death.

Another potential mechanism involves the disruption of cellular homeostasis, such as endoplasmic reticulum (ER) calcium signaling. The Bcl-2 family proteins are known to localize to the ER and regulate calcium pumps like SERCA, and dysregulation of ER calcium content can trigger ER stress and subsequent apoptosis. nih.gov Other forms of programmed cell death, such as pyroptosis, which is an inflammatory form of cell death, are also emerging as important targets in cancer therapy. nih.gov Further investigation is required to determine if this compound acts through one or more of these, or other, cellular pathways to exert its modest cytotoxic effects.

Herbicidal Properties and Agro-Chemical Relevance

Mechanisms of Action in Plant Systems (e.g., TfdA enzyme inhibition)

The agrochemical relevance of the 2,4-dichlorophenyl structural motif is well-established, primarily through the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). wikipedia.org The mechanism of action for 2,4-D is as a synthetic auxin mimic. orst.eduorst.edu In susceptible broadleaf plants, it induces uncontrolled and unsustainable cell division and growth, leading to vascular tissue disruption and ultimately, plant death. orst.edu

The role of this compound in plant systems is less clear. Its structural similarity to 2,4-D suggests a potential for related biological activity. The specific mention of TfdA enzyme inhibition points toward the microbial degradation pathway of 2,4-D rather than its direct mode of action as a herbicide. The TfdA enzyme (2,4-D/α-ketoglutarate dioxygenase) is the initial enzyme in the catabolic pathway of 2,4-D in many soil bacteria, such as Cupriavidus necator. It catalyzes the cleavage of the ether linkage of 2,4-D.

Inhibition of TfdA would theoretically slow the environmental degradation of 2,4-D, potentially increasing its persistence and efficacy. However, there is no direct evidence in the reviewed literature to suggest that this compound is a significant inhibitor of the TfdA enzyme. Its relevance in this context may be as a potential, though not commonly documented, metabolite or analogue of 2,4-D. The primary metabolite of 2,4-D in the environment is typically 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Therefore, the herbicidal properties and agro-chemical relevance of this compound itself remain an area for further investigation.

Enzyme Inhibition Beyond Primary Activities

There is currently no specific research available that evaluates the inhibitory activity of this compound against Monoamine Oxidase (MAO) A or MAO-B. However, the broader class of compounds containing an acetamide group has been investigated for MAO inhibition. researchgate.net For instance, certain 2-phenoxyacetamide (B1293517) analogues have been synthesized and evaluated for their inhibitory potency towards both MAO-A and MAO-B. researchgate.net

Furthermore, other molecules containing a dichlorophenyl moiety have demonstrated significant MAO inhibitory activity. For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been shown to be a potent inhibitor of MAO-B with an IC50 value of 0.036 μM. mdpi.com Given that both the dichlorophenyl and acetamide moieties are present in compounds with known MAO inhibitory effects, it is plausible that this compound could exhibit some level of MAO inhibition. However, without direct experimental evidence, this remains speculative.

Table 2: MAO Inhibition by a Structurally Related Dichlorophenyl Compound

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 μM |

Specific studies on the inhibition of NADH Dehydrogenase Type II (NDH-2) by this compound are not found in the existing scientific literature. However, research on the related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown that it can inhibit the outer membrane NADH dehydrogenase of plant mitochondria. nih.govnih.gov This inhibition was found to be specific to 2,4-D and the structurally similar 2,4,5-trichlorophenoxyacetic acid. nih.govnih.gov

While this suggests that the dichlorophenyl group may play a role in the interaction with NADH dehydrogenase, it is crucial to note that the enzymatic and structural differences between plant outer membrane NADH dehydrogenase and bacterial or mitochondrial Type II NADH dehydrogenase are significant. Therefore, one cannot directly extrapolate the inhibitory activity of 2,4-D on plant enzymes to the potential effects of this compound on NDH-2. Dedicated research is necessary to determine if this compound has any inhibitory effect on NDH-2.

Direct experimental data on the interaction of this compound with proteins and nucleic acids is limited. However, studies on the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D) provide some potential insights into how the dichlorophenyl moiety might interact with these macromolecules.

Interactions with Proteins: 2,4-D has been shown to alter protein synthesis in plants. researchgate.net In Chinese hamster ovary cells, 2,4-D was observed to cause a remarkable inhibition of protein synthesis. nih.gov This suggests a potential interaction with the translational machinery, such as ribosomes. nih.gov

Interactions with Nucleic Acids: The interaction between 2,4-D and double-stranded DNA has been investigated, revealing a groove-binding behavior. nih.gov This interaction has been linked to the genotoxic effects of 2,4-D, which has been shown to cause DNA damage and strand breaks in both in vivo and in vitro studies. nih.gov Furthermore, the degradation product of 2,4-D, 2,4-dichlorophenol (2,4-DCP), has been found to induce global DNA hypermethylation in the liver of goldfish. nih.gov

While these findings for 2,4-D and its metabolite are informative, the presence of the 2-oxoacetamide group in this compound introduces different chemical properties that could lead to distinct interactions with proteins and nucleic acids. The amide and ketone functionalities could participate in hydrogen bonding and other non-covalent interactions not present in 2,4-D. Therefore, dedicated studies are essential to characterize the specific interactions of this compound with biological macromolecules.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2,4-Dichlorophenol (2,4-DCP) |

| 3,5-Dichlorocatechol (3,5-DCC) |

| cis-2-Dichlorodiene lactone |

| Chlorohydroquinone |

| 2,4-Dichlorophenylglyoxylic acid |

| Ammonia (B1221849) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its electronic structure and conformational preferences.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular properties and reactivity. In the study of acetamide (B32628) derivatives, DFT has been employed to calculate key electronic parameters. For instance, analysis of compounds containing a 2,4-dichlorophenyl group often involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these frontier orbitals are crucial for determining the molecule's electronic properties, such as its ionization potential and electron affinity. nih.gov

The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, DFT can be used to compute local reactivity descriptors, such as Fukui functions, which help in identifying the most reactive atomic sites within the molecule. nih.gov While specific DFT studies focused solely on "2-(2,4-Dichlorophenyl)-2-oxoacetamide" are not extensively detailed in available literature, the application of these principles to structurally similar acetamide derivatives provides a framework for understanding its electronic behavior. nih.gov

| Computational Method | Application in Related Acetamide Derivatives | Reference |

| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energies, ionization potential, electron affinity, and local reactivity descriptors (Fukui functions) to predict electronic structure and reactive sites. | nih.gov |

| PBE/3ζ, PBE/cc-pVDZ, PBE/SV(P) | Conformational analysis to study internal rotation and behavior in different environments (gas phase, chloroform (B151607), DMSO). | bohrium.com |

| Molecular Docking | Prediction of binding modes and interactions with biological targets such as enzymes involved in neurodegenerative diseases (MAO-A, MAO-B, AChE, BChE) and cannabinoid receptors (CB1R). | nih.govnih.gov |

| QSAR (MLR Technique) | Development of predictive models for biological activity (e.g., cytotoxicity) based on topological (2D) and conformational (3D) molecular descriptors. | mdpi.com |

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Computational methods are essential for exploring the conformational landscape of flexible molecules like "this compound". Studies on complex derivatives have utilized computer modeling at various levels of theory, such as PBE/3ζ and PBE/cc-pVDZ, to understand conformational behavior. bohrium.com These analyses focus on the internal rotation of different molecular fragments and how the presence of solvents, like chloroform or dimethyl sulfoxide, influences the stability of various conformers. bohrium.comresearchgate.net Such studies suggest that the molecule's preferred shape can change depending on its environment. For other dichlorophenyl-acetamide derivatives, conformational analysis has been crucial in developing potent opioid kappa agonists by ensuring the molecule can adopt a specific low-energy conformation required for receptor binding. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of "this compound", might interact with a biological target like a protein or enzyme.

Molecular docking simulations are frequently used to predict the binding affinity between a ligand and its target receptor. This is often expressed as a docking score or binding energy (e.g., in kcal/mol). For example, derivatives of acetamide compounds have been evaluated as potential modulators of enzymes implicated in neurodegenerative diseases, including monoamine oxidase A and B (MAO-A, MAO-B) and acetylcholinesterase (AChE). nih.gov Similarly, complex molecules incorporating the 1-(2,4-dichlorophenyl) structure have been docked into the cannabinoid-1 receptor (CB1R) to explore their potential as inverse agonists. nih.gov These studies help in prioritizing compounds for synthesis and experimental testing based on their predicted ability to bind effectively to a target.

Beyond predicting if a molecule will bind, docking can elucidate how it binds. It provides a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues within the active site of the target protein. semanticscholar.org For instance, docking studies on derivatives of 2-(4-chlorophenyl)-N-aryl acetamides helped identify key interactions within the binding pockets of anticancer targets. nih.govresearchgate.net By understanding these specific binding mechanisms, researchers can rationally design new molecules with improved potency and selectivity. nih.gov

| Target Protein/Enzyme | Therapeutic Area | Compound Class Studied | Reference |

| Monoamine Oxidase (MAO-A, MAO-B) | Neurodegenerative Diseases | N-aryl-2-(N-disubstituted) acetamides | nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | N-aryl-2-(N-disubstituted) acetamides | nih.gov |

| Cannabinoid-1 Receptor (CB1R) | Obesity | Pyrazole-3-carboxamide derivatives containing a 2,4-dichlorophenyl group | nih.gov |

| Anticancer Targets | Oncology | Quinazolinone derivatives containing a 4-chlorophenyl-acetamide moiety | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology (2D) or shape (3D). Statistical techniques, like multiple linear regression (MLR), are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. mdpi.com

For example, QSAR studies have been successfully applied to series of compounds containing dichlorophenyl groups to create predictive models for their cytotoxicity against various cancer cell lines. mdpi.comnih.gov Such models help researchers understand which structural features are crucial for activity, providing a unique perspective on the structure-activity relationship that can guide the design of more potent compounds. nih.gov While a specific QSAR model for "this compound" is not described in the reviewed literature, this methodology represents a standard and valuable approach for analyzing its biological potential within a series of related analogues. nih.gov

Prediction of Biological Activity Based on Structural Descriptors

The biological activity of a compound is intricately linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies are a key computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of dichlorophenyl compounds, QSAR models have been successfully employed to predict activities such as herbicidal and plant growth regulatory effects. nih.govnih.gov

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied. The herbicidal activity of related N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties has been rationalized using Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. nih.govresearchgate.net This method evaluates the steric and electrostatic fields of the molecules, providing a model that can predict the activity of new compounds. nih.gov For a series of N,N'-diacylhydrazine derivatives, a statistically reliable CoMFA model was developed with good predictive power, indicating the importance of these fields in determining herbicidal activity. nih.gov

The structural descriptors that are likely to be significant in predicting the biological activity of this compound include:

| Descriptor Category | Specific Descriptors | Potential Impact on Activity |

| Electronic | Dipole moment, Partial charges | Influences interactions with polar receptors. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule in a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

By analyzing these descriptors, it is possible to build predictive models for various biological activities, such as antimicrobial, antifungal, or herbicidal properties, which have been explored for compounds with similar structures.

In Silico Chemo-Informatic Analysis

Chemo-informatic analysis involves the use of computational methods to analyze chemical information. For this compound, this can include the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as molecular docking studies to understand its potential interactions with biological targets.

In silico ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. For related sulfonamide derivatives, in silico ADMET results have shown that they can possess negligible toxicity and good solubility and absorption profiles, often fulfilling Lipinski's rule of 5 and Veber's rule. nih.gov These rules are guidelines to evaluate the drug-likeness of a chemical compound.

Molecular docking is another powerful tool to predict the binding orientation of a small molecule to a protein target. For instance, in silico studies of 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, a compound with a related dichlorophenyl moiety, involved docking against Methionyl-tRNA Synthetase to evaluate its anticancer potential. pjps.pkubaya.ac.id Such studies can provide insights into the binding mode and affinity of the compound, helping to rationalize its biological activity. The docking simulations for some acetamide-sulfonamide derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with the active site residues of target enzymes. mdpi.com

A summary of chemo-informatic parameters and their significance is presented below:

| Parameter | Description | Relevance for this compound |

| Molecular Weight | The mass of one mole of the compound. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of N or O atoms. | Important for specific interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties. |

| Docking Score | An estimation of the binding affinity between a ligand and a protein. | Predicts the strength of interaction with a biological target. |

Molecular Dynamics Simulations

For example, MD simulations have been used to validate the binding potential of acetamide-sulfonamide derivatives as enzyme inhibitors. mdpi.com These simulations can assess the stability of the protein-ligand complex by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand. mdpi.com A stable RMSD over the simulation time suggests that the ligand remains bound in the active site without causing significant conformational changes to the protein. mdpi.com

The general workflow for an MD simulation study of this compound complexed with a putative protein target would involve:

System Setup: The initial coordinates of the docked complex are placed in a simulation box, solvated with water molecules, and neutralized with ions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric conditions.

Production Run: The simulation is run for a specific period (e.g., nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis: The trajectory is analyzed to understand the stability of the complex, the nature of the interactions, and the conformational changes in both the ligand and the protein.

Such simulations could provide valuable information on the dynamic behavior of this compound at a molecular level, complementing the static picture provided by molecular docking.

Broader Research Applications and Future Directions

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The 2-(2,4-dichlorophenyl)-2-oxoacetamide structure serves as a valuable synthetic intermediate and a foundational building block in organic chemistry, particularly in the synthesis of more complex, biologically active molecules. Its dichlorinated phenyl ring and reactive oxoacetamide group make it a versatile precursor for creating a variety of derivatives.

Compounds with this structural motif are of significant interest as substrates for preparing heterocyclic systems like 4H-1,3,5-oxadiazine derivatives. mdpi.com The inherent reactivity of the keto and amide functionalities allows for a range of chemical transformations, enabling chemists to construct elaborate molecular architectures.

The utility of the 2,4-dichlorophenyl group as a core component is evident in the synthesis of numerous pharmacologically active agents. Research has demonstrated its incorporation into novel compounds designed as:

Cannabinoid Receptor (CB1R) Inverse Agonists: Molecules developed for potential therapeutic applications often feature the 1-(2,4-dichlorophenyl) moiety as a key structural element. nih.govnih.gov

Neuroprotective Agents: A synthesized derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has shown anti-inflammatory properties in microglial cells, suggesting potential for treating neuroinflammatory conditions like Parkinson's disease. nih.gov

Dopamine (B1211576) D1 Receptor Modulators: The 2,6-dichlorophenyl variant, a close structural relative, is a component of a potent and selective positive allosteric modulator of the human dopamine D1 receptor, highlighting the importance of the dichlorinated phenyl ring in designing molecules that target the central nervous system. nih.govresearchgate.net

These examples underscore the role of the dichlorophenyl-oxoacetamide scaffold as a reliable starting point for medicinal chemists and organic synthesists in the development of new therapeutic agents and complex organic molecules.

Exploration in Materials Science for Novel Property Development

While direct applications of this compound in materials science are not yet widely established, the unique properties of the dichlorophenyl group suggest a promising area for future exploration. The incorporation of such halogenated aromatic moieties into larger molecules and polymers can impart specific characteristics, including thermal stability, flame retardancy, and altered electronic properties.

Research into related structures provides a basis for this potential. For instance, polymer-supported dichlorophenyl methanols have been developed as specialized linkers for solid-phase organic synthesis. nih.gov This demonstrates how the dichlorophenyl unit can be anchored to a polymer backbone to create functional materials. Furthermore, novel polymeric materials have been designed to specifically adsorb and remove the structurally related herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), from water, indicating a potential for developing specialized environmental remediation materials based on this chemical structure. mdpi.com The development of novel polymers is an active area of research where such building blocks could be utilized. google.com

These examples suggest that this compound could be explored as a monomer or additive in the creation of new polymers with tailored properties, potentially for use in specialty electronics, advanced coatings, or environmental applications.

Advanced Methodologies for Environmental Fate and Degradation Studies

Given the presence of a dichlorinated aromatic ring, a structure common in persistent organic pollutants, understanding the environmental fate and degradation of this compound is a significant concern. ontosight.ai While specific studies on this exact compound are limited, a wealth of advanced methodologies has been developed for the structurally similar and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), which are directly applicable.

Microbial degradation is a primary pathway for the breakdown of such compounds in the environment. juniperpublishers.com Research has identified specific bacterial and fungal strains capable of metabolizing 2,4-D, often involving the removal of the side chain followed by cleavage of the aromatic ring. juniperpublishers.comnih.govresearchgate.net

Beyond natural attenuation, advanced oxidative processes (AOPs) are being actively investigated for the intentional removal of these compounds from contaminated water. mdpi.com These technologies represent the forefront of environmental remediation research.

Key Advanced Degradation Methodologies:

| Methodology | Description | Key Findings | Reference |

| Photocatalysis | Using semiconductor materials (e.g., TiO₂, CeO₂) that, when activated by UV light, generate highly reactive oxygen species to break down organic molecules. | Tourmaline-coated TiO₂ and sulfated CeO₂ nanoparticles have shown significantly enhanced photocatalytic activity, achieving high degradation rates for 2,4-D in water. | mdpi.commdpi.com |

| Biodegradation | Utilizing specific microorganisms (bacteria, fungi) that have evolved enzymatic pathways to break down chlorinated aromatic compounds. | Fungal strains have been shown to degrade 2,4-D by approximately 78% over six months. Bacterial communities can achieve complete degradation within days under optimal conditions. | nih.gov |

| Persulfate Oxidation | Activating persulfate with heat or other means to generate sulfate (B86663) radicals, which are powerful oxidizing agents for degrading persistent organic pollutants. | This method has been effectively used to study the degradation and mechanisms of 2,4-D. amanote.com |

These advanced methodologies, including kinetic modeling and the study of degradation byproducts, are crucial for accurately assessing the environmental persistence of this compound and for developing effective remediation strategies. mdpi.com

Interdisciplinary Research Perspectives

The study of this compound and its derivatives inherently bridges multiple scientific fields. Its potential applications and implications necessitate a collaborative, interdisciplinary approach. ontosight.ai

Chemistry and Pharmacology: Organic chemists synthesize novel derivatives, which are then evaluated by pharmacologists for their biological activity. This synergy is evident in the development of potential treatments for neurodegenerative diseases, where synthetic chemistry is linked directly to in-vitro and in-vivo studies of neuroinflammation. nih.govmdpi.com

Environmental Science and Microbiology: The potential use of this compound raises environmental questions. Environmental scientists and toxicologists study its persistence, bioaccumulation, and effects on non-target organisms, while microbiologists investigate microbial pathways for its biodegradation. juniperpublishers.comwalisongo.ac.idresearchgate.net

Materials Science and Engineering: The exploration of this compound in new materials requires collaboration between chemists who can synthesize and modify it and materials scientists who can characterize the properties of the resulting polymers or composites. nih.gov

This interdisciplinary focus ensures a comprehensive understanding of the compound, from its fundamental synthesis to its potential applications and environmental impact.

Unexplored Research Avenues and Challenges

Despite ongoing research, several avenues concerning this compound remain unexplored, and significant challenges persist.

Unexplored Avenues:

Specific Biological Activity: The full spectrum of biological activities for this compound itself, beyond its role as a synthetic precursor, requires more thorough investigation. ontosight.ai

Materials Science Applications: As noted earlier, the potential for this compound in materials science is largely theoretical and represents a significant area for new research, such as its incorporation into novel polymers for specialized applications.

Ecological Impact: There is a lack of ecotoxicity data for this specific compound and its derivatives, which is a critical gap in assessing the ecological risks associated with its potential use. walisongo.ac.id

Research Challenges:

Environmental Persistence: The dichlorinated phenyl structure raises concerns about environmental persistence. A key challenge is to develop a complete understanding of its degradation pathways and potential to form harmful byproducts. ontosight.ai

Translating In-Vitro to In-Vivo: In pharmacological studies, a persistent challenge is the translation of promising in-vitro data into clinically significant effects. This requires overcoming complexities in pharmacokinetics and drug-drug interaction predictions. nih.gov

Targeted Synthesis: While it is a useful building block, designing and executing multi-step syntheses to create complex target molecules with high yield and specificity remains a constant challenge in organic chemistry.

Addressing these unexplored areas and overcoming these challenges will be crucial for fully realizing the potential of this compound and ensuring its responsible application in science and technology.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2,4-dichlorophenyl)-2-oxoacetamide, and what are the critical reaction parameters?

The synthesis typically involves condensation reactions between 2,4-dichlorophenyl precursors and oxoacetamide derivatives. For example, chloral hydrate can be condensed with 2,4-dichlorophenoxyacetic acid amide under controlled thermal conditions to form intermediates, which are further functionalized via thiourea or isothiocyanate additions . Key parameters include temperature control (e.g., melt-phase reactions) and stoichiometric ratios of reagents to minimize side products. Solvent selection (e.g., polar aprotic solvents) and catalysts (e.g., acid/base mediators) also influence yield .